

Comparative Guide to the Cross-reactivity of GSK2879552 with other Demethylases

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Compound of Interest		
Compound Name:	GSK2879552	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of **GSK2879552**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), against other related demethylases. The information presented herein is intended to assist researchers in evaluating the selectivity profile of this compound and to provide essential experimental details for its characterization.

GSK2879552 is an orally bioavailable, mechanism-based inactivator of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its targeted inhibition has been explored as a potential therapeutic strategy in various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3] A critical aspect of a targeted inhibitor's utility is its selectivity over other related enzymes, as off-target effects can lead to undesired toxicities or confound experimental results.

Data Presentation: Inhibitor Selectivity Profile

The cross-reactivity of **GSK2879552** has been evaluated against other FAD-dependent amine oxidases, including the closely related Lysine-Specific Demethylase 2 (LSD2/KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B). The following table summarizes the half-maximal inhibitory concentrations (IC50) of **GSK2879552** against these enzymes.



Enzyme Target	IC50 (μM)	Fold Selectivity vs. LSD1
LSD1 (KDM1A)	0.016	1
LSD2 (KDM1B)	>100	>6250
MAO-A	>100	>6250
MAO-B	>100	>6250

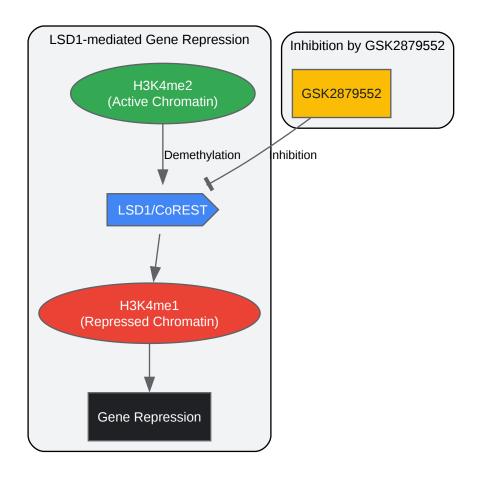
Data sourced from "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology"[4]. The IC50 for LSD1 was determined by a horseradish peroxidase (HRP) coupled assay.

The data clearly demonstrates that **GSK2879552** is highly selective for LSD1 over other tested FAD-dependent amine oxidases, with at least a 6250-fold higher potency for its primary target. Information regarding the cross-reactivity of **GSK2879552** against the Jumonji C (JmjC) domain-containing family of histone demethylases is not extensively available in the public literature. However, the compound is consistently described as a selective LSD1 inhibitor.[5][6]

Signaling Pathway and Experimental Workflow

To understand the context of **GSK2879552**'s activity, it is important to visualize its role in the relevant signaling pathway and the typical workflow for assessing its selectivity.

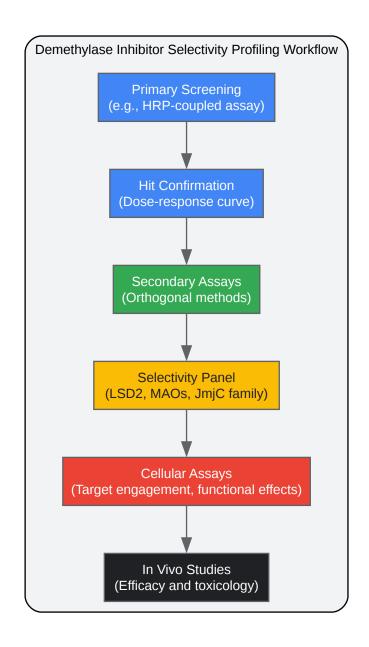




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Caption: Mechanism of LSD1 inhibition by GSK2879552.





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Caption: Experimental workflow for demethylase inhibitor characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation table.

1. LSD1/LSD2 HRP-Coupled Biochemical Assay



This assay measures the hydrogen peroxide (H2O2) produced during the demethylation reaction catalyzed by LSD1 or LSD2. The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a fluorescent or colorimetric signal.

Materials:

- Recombinant human LSD1 or LSD2 enzyme
- Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
- Horseradish peroxidase (HRP)
- Amplex Red reagent (or similar HRP substrate)
- GSK2879552 (or other test compounds)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- 384-well microplates

Procedure:

- Prepare a serial dilution of GSK2879552 in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add the LSD1 or LSD2 enzyme to each well and incubate for a pre-determined time to allow for compound binding.
- Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
- Simultaneously or shortly after, add the HRP and Amplex Red solution to each well.
- Incubate the plate at room temperature, protected from light.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).



 Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.[4]

2. MAO-A/MAO-B Kynuramine Assay

This assay is used to determine the activity of monoamine oxidases by measuring the conversion of a non-fluorescent substrate, kynuramine, into the fluorescent product, 4-hydroxyquinoline.

Materials:

- Recombinant human MAO-A or MAO-B enzyme
- Kynuramine dihydrobromide
- GSK2879552 (or other test compounds)
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- 96-well microplates

Procedure:

- Prepare serial dilutions of GSK2879552 in DMSO and then dilute in assay buffer.
- Add the test compound dilutions to the wells of a 96-well plate.
- Add the MAO-A or MAO-B enzyme to each well and incubate to allow for compound interaction.
- Start the reaction by adding the kynuramine substrate.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a basic solution (e.g., NaOH).



- Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (e.g., excitation at ~310 nm and emission at ~400 nm).
- Calculate the percent inhibition and determine the IC50 values as described for the LSD1 assay.[4]
- 3. JmjC Histone Demethylase Activity Assay (General Protocol)

While specific data for **GSK2879552** against JmjC demethylases is lacking, a general method for assessing their activity involves the detection of succinate, a co-product of the demethylation reaction.

Materials:

- Recombinant JmjC domain-containing demethylase (e.g., KDM4A, KDM6B)
- Methylated histone peptide substrate (e.g., H3K9me3)
- α-ketoglutarate
- Ascorbate
- Fe(II)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- Succinate detection reagent (commercially available kits, e.g., Succinate-Glo™)

Procedure:

- In a multiwell plate, combine the JmjC enzyme, test compound, methylated peptide substrate, and co-factors (ascorbate and Fe(II)).
- Initiate the reaction by adding α -ketoglutarate.
- Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes).



- Add the succinate detection reagent according to the manufacturer's instructions. This
 typically involves a series of enzymatic steps that convert succinate into a detectable
 signal (e.g., luminescence).
- Measure the signal using an appropriate plate reader.
- Determine the IC50 values by analyzing the dose-response relationship.[7]

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